molecular formula C24H26N4O3 B2362600 (4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396680-85-5

(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2362600
CAS RN: 1396680-85-5
M. Wt: 418.497
InChI Key: UGFJNPCPVCPROR-UHFFFAOYSA-N
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Description

(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Receptor Binding

One study discusses the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor. This research provides insights into the conformational analyses and pharmacophore models, suggesting a dominant role of specific moieties in steric binding interactions with the receptor, which may be relevant for understanding the binding properties of the compound (Shim et al., 2002).

Synthesis and Structural Characterization

Several studies focus on the synthesis and structural characterization of related pyrazole carboxamide derivatives, highlighting the methods for introducing various substituents to achieve desired properties. For example, Lv et al. (2013) report on the synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety, with structural confirmation via X-ray crystal analysis (Hong-Shui Lv et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of similar compounds have been explored, indicating potential applications in treating infections. Kumar et al. (2012) synthesized derivatives showing good activity against various pathogens, with compounds containing methoxy groups demonstrating high antimicrobial activity (Satyender Kumar et al., 2012). Additionally, Patel et al. (2011) synthesized and tested amide derivatives for antimicrobial activity, finding variable and modest activity against bacteria and fungi (N. Patel et al., 2011).

properties

IUPAC Name

[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c29-22(20-18-25-28-11-5-4-8-21(20)28)26-12-14-27(15-13-26)23(30)24(9-16-31-17-10-24)19-6-2-1-3-7-19/h1-8,11,18H,9-10,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFJNPCPVCPROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.